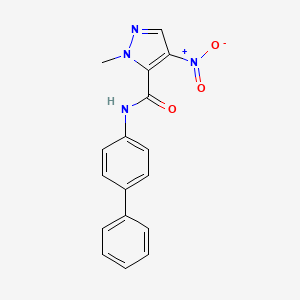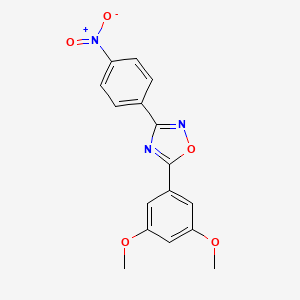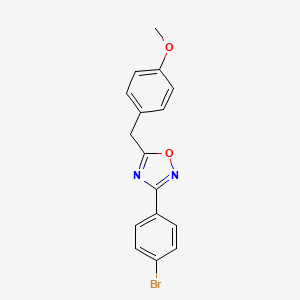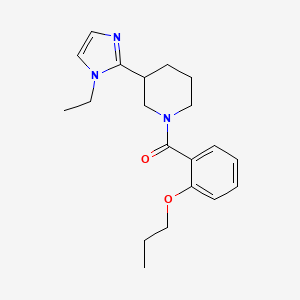![molecular formula C21H19N7 B5565038 5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)
5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and are key components of many biological molecules, including the nucleobases cytosine, thymine, and uracil.
Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. The structure of pyrimidines is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Triazoles and pyrimidines can undergo a variety of chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and can also be used as a protected form of azide in click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and pyrimidines can vary widely depending on the specific compound. In general, these compounds are stable and have low reactivity. They are often solids at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of novel compounds incorporating triazolopyrimidine moieties, such as the synthesis and antimicrobial activity of new quinoline, chromene, pyrazole derivatives bearing triazolopyrimidine moiety. These compounds have been evaluated for their antimicrobial properties, showing promising results against a range of microbial agents (Abu‐Hashem & Gouda, 2017).
Chemical Synthesis and Structural Elucidation
Studies have also focused on the chemical synthesis and structural elucidation of fused azolopyrimidines and azolopyridines. This includes the nitration of azolopyrimidin-amines leading to various nitrated products, which are precursors for further chemical transformations (Gazizov et al., 2020).
Heterocyclic Compound Synthesis
The utility of specific chemical frameworks for synthesizing heterocyclic compounds with potential biological activity has been explored. This includes the synthesis of pyrazolo[5,1-c]triazines and other derivatives containing benzofuran moiety, showcasing a diverse range of synthetic routes and chemical versatility (Abdelhamid et al., 2012).
Biological Evaluation of Heterocyclic Derivatives
Further research includes the synthesis and biological evaluation of pyrazolo and pyrimidine derivatives, highlighting the potential of these compounds in medicinal chemistry for their antimicrobial and antitumor activities (Farag & Fahim, 2019).
Antimicrobial and Antifungal Activities
Novel thiophene-based heterocycles incorporating pyrazole moieties have been synthesized, characterized, and evaluated for their antimicrobial and antifungal activities. Some compounds in this series have shown competitive activities against standard drugs, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
Mechanism of Action
The mechanism of action of triazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological target. For example, some triazole antifungal drugs work by inhibiting the enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
The safety and hazards associated with triazoles and pyrimidines can vary widely depending on the specific compound. Some triazoles are used as drugs and are safe for human consumption in therapeutic doses, while others can be hazardous. Always refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety information .
Future Directions
The future directions in the research of triazoles and pyrimidines are vast. These compounds are of great interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on these scaffolds .
properties
IUPAC Name |
5-phenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-2-7-16(8-3-1)17-15-21(28-18(24-17)11-13-23-28)22-12-6-10-20-26-25-19-9-4-5-14-27(19)20/h1-5,7-9,11,13-15,22H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMFEPLWHDTELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)NCCCC4=NN=C5N4C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)








![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)